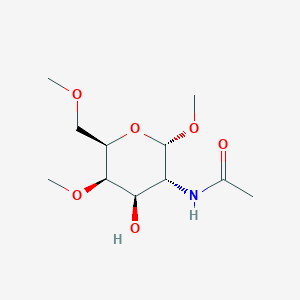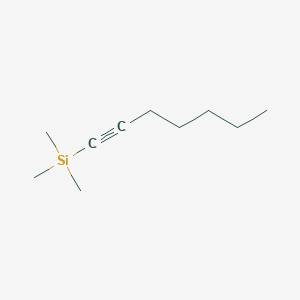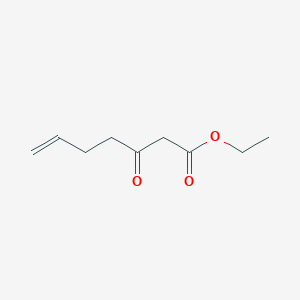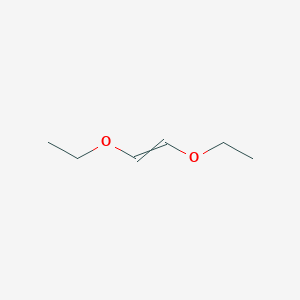
4-Hydroxyphenylglyoxylsäure
Übersicht
Beschreibung
4-Hydroxyphenylglyoxylsäure ist eine chemische Verbindung mit der Summenformel C8H6O4. Sie ist ein strukturelles Derivat der Glyoxylsäure und bekannt für ihre Rolle als Inhibitor der Carnitin-Palmitoyltransferase 1 (CPT1) . Diese Verbindung wird auch unter ihrem IUPAC-Namen (4-Hydroxyphenyl)(oxo)essigsäure bezeichnet .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenylglyoxylsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Sie wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer Rolle in Stoffwechselwegen und Enzymhemmung untersucht.
Medizin: Die Forschung hat ihr Potenzial als therapeutisches Mittel untersucht, aufgrund ihrer inhibitorischen Wirkungen auf bestimmte Enzyme.
Industrie: Sie wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt
5. Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet die Hemmung der Carnitin-Palmitoyltransferase 1 (CPT1). Dieses Enzym ist für den Transport von Fettsäuren in die Mitochondrien zur Oxidation unerlässlich. Durch die Hemmung von CPT1 kann this compound die Fettsäureoxidation reduzieren, was Auswirkungen auf die Stoffwechselforschung und potenzielle therapeutische Anwendungen hat .
Ähnliche Verbindungen:
Glyoxylsäure: Eine 2-Oxo-Monocarbonsäure, die als funktioneller Stammkörper für this compound dient.
Phenylglyoxylsäure: Ein weiteres Derivat der Glyoxylsäure mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit: this compound ist einzigartig aufgrund ihrer spezifischen inhibitorischen Wirkungen auf CPT1 und ihrer Rolle in verschiedenen Stoffwechselwegen. Ihre strukturellen Merkmale, wie die Hydroxylgruppe am Phenylring, tragen zu ihrem unterschiedlichen chemischen Verhalten und ihren Anwendungen bei .
Biochemische Analyse
Biochemical Properties
4-Hydroxyphenylglyoxylic acid is an inhibitor of carnitine palmitoyltransferase I (CPT I) . It can be used to study sensitivity changes in CPT I of liver mitochondria and fatty acid oxidation by isolated hepatocytes .
Cellular Effects
The compound’s inhibitory effect on CPT I can influence cell function by affecting fatty acid oxidation . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Hydroxyphenylglyoxylic acid exerts its effects by binding to CPT I, thereby inhibiting its activity . This inhibition can lead to changes in fatty acid oxidation, which can in turn affect gene expression and other cellular processes.
Metabolic Pathways
4-Hydroxyphenylglyoxylic acid is involved in the metabolic pathway of fatty acid oxidation, where it interacts with the enzyme CPT I
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 4-Hydroxyphenylglyoxylsäure kann durch verschiedene chemische Reaktionen synthetisiert werden. Ein gängiges Verfahren beinhaltet die Oxidation von 4-Hydroxyphenylglyoxylat. Diese Reaktion erfordert in der Regel spezifische Katalysatoren und kontrollierte Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von this compound oft mehrstufige Prozesse, die die Verwendung von Enzymen und anderen Katalysatoren umfassen, um hohe Ausbeuten und Reinheit zu erzielen. Die genauen Verfahren können je nach gewünschtem Maßstab und Anwendung variieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Hydroxyphenylglyoxylsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Katalysatoren: Verschiedene Metallkatalysatoren, wie Palladium und Platin, werden eingesetzt, um diese Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder andere reduzierte Derivate erzeugen kann .
Wirkmechanismus
The primary mechanism of action of 4-hydroxyphenylglyoxylic acid involves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This enzyme is crucial for the transport of fatty acids into mitochondria for oxidation. By inhibiting CPT1, 4-hydroxyphenylglyoxylic acid can reduce fatty acid oxidation, which has implications for metabolic research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Glyoxylic Acid: A 2-oxo monocarboxylic acid that serves as a functional parent to 4-hydroxyphenylglyoxylic acid.
Phenylglyoxylic Acid: Another derivative of glyoxylic acid with similar structural features.
Uniqueness: 4-Hydroxyphenylglyoxylic acid is unique due to its specific inhibitory effects on CPT1 and its role in various metabolic pathways. Its structural features, such as the hydroxyl group on the phenyl ring, contribute to its distinct chemical behavior and applications .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJZKUFXHWWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54537-30-3 (hydrochloride salt) | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40165960 | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-67-8 | |
| Record name | 4-Hydroxyphenylglyoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxyphenylglyoxylic acid formed from naturally occurring compounds?
A1: [] 4-Hydroxyphenylglyoxylic acid can be generated through the base-catalyzed oxygenolysis of 3,4′,7-trihydroxyflavone, a flavonoid found in various plants. This reaction involves the oxidative cleavage of the flavonoid's heterocyclic ring in the presence of oxygen and a base like sodium methoxide. This process also yields 2,4-dihydroxybenzoic acid and, depending on the solvent, their corresponding methyl esters. Interestingly, this reaction pathway mirrors the activity of the enzyme quercetinase, a dioxygenase that also catalyzes this type of flavonoid ring opening. []
Q2: Are there synthetic routes to produce 14C-labeled 4-hydroxyphenylglyoxylic acid?
A2: Yes, 14C-labeled 4-hydroxyphenylglyoxylic acid (specifically 3′-carboxy-4′-hydroxyphenylglyoxylic acid-1-C14) can be synthesized. [] While the specific steps are not detailed in the provided abstract, the synthesis likely involves incorporating a 14C atom at a specific position within the molecule. This labeled compound could be valuable for metabolic studies and tracing the fate of 4-hydroxyphenylglyoxylic acid in biological systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
